3-(Cycloheptylcarbamoyl)-5-fluorosulfonyloxypyridine
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Overview
Description
3-(Cycloheptylcarbamoyl)-5-fluorosulfonyloxypyridine is an organic compound that features a pyridine ring substituted with a cycloheptylcarbamoyl group and a fluorosulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylcarbamoyl)-5-fluorosulfonyloxypyridine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable starting materials such as aldehydes and amines.
Introduction of the Cycloheptylcarbamoyl Group: This step involves the reaction of the pyridine derivative with cycloheptyl isocyanate under controlled conditions to form the carbamoyl group.
Addition of the Fluorosulfonyloxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cycloheptylcarbamoyl)-5-fluorosulfonyloxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Cycloheptylcarbamoyl)-5-fluorosulfonyloxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Cycloheptylcarbamoyl)-5-fluorosulfonyloxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
3-(Cyclopentylcarbamoyl)-5-fluorosulfonyloxypyridine: Contains a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
The uniqueness of 3-(Cycloheptylcarbamoyl)-5-fluorosulfonyloxypyridine lies in its cycloheptyl group, which may confer different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
3-(cycloheptylcarbamoyl)-5-fluorosulfonyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c14-21(18,19)20-12-7-10(8-15-9-12)13(17)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEHLGWTVRIMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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